molecular formula C12H11NO2 B1266042 1-Acetylamino-7-naphthol CAS No. 6470-18-4

1-Acetylamino-7-naphthol

Cat. No.: B1266042
CAS No.: 6470-18-4
M. Wt: 201.22 g/mol
InChI Key: ALNWQAFPXMGLTJ-UHFFFAOYSA-N
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Description

1-Acetylamino-7-naphthol, also known as N-(7-hydroxy-1-naphthyl)acetamide, is an organic compound with the molecular formula C12H11NO2. It is primarily used as an intermediate in the synthesis of dyes and pigments. This compound is characterized by its naphthalene ring structure, which is substituted with an acetylamino group at the first position and a hydroxyl group at the seventh position .

Scientific Research Applications

1-Acetylamino-7-naphthol has diverse applications in scientific research:

Preparation Methods

1-Acetylamino-7-naphthol can be synthesized through several methods. One common synthetic route involves the alkali fusion of 1-amino-7-naphthalenesulfonic acid with caustic soda to produce 1-amino-7-naphthol sodium salt. This intermediate is then acidified with a dilute acid to precipitate 1-amino-7-naphthol, which is subsequently acetylated with acetic anhydride to yield this compound .

In industrial settings, the production of this compound follows similar steps but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

1-Acetylamino-7-naphthol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions are common, especially at the hydroxyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like diazonium salts. The major products formed from these reactions are often used as intermediates in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 1-Acetylamino-7-naphthol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and acetylamino groups play crucial roles in its reactivity and interactions. These functional groups can form hydrogen bonds and participate in electrophilic and nucleophilic reactions, influencing the compound’s biological and chemical activities .

Comparison with Similar Compounds

1-Acetylamino-7-naphthol can be compared with other naphthol derivatives, such as:

    1-Naphthol: This compound has a hydroxyl group at the first position and is used as a precursor in the synthesis of various chemicals.

    2-Naphthol: Similar to 1-naphthol but with the hydroxyl group at the second position, it is also used in dye synthesis.

    4-Amino-1-naphthol: This derivative has an amino group at the fourth position and is used in the production of azo dyes.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various industrial and research applications .

Properties

IUPAC Name

N-(7-hydroxynaphthalen-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8(14)13-12-4-2-3-9-5-6-10(15)7-11(9)12/h2-7,15H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNWQAFPXMGLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064377
Record name Acetamide, N-(7-hydroxy-1-naphthalenyl)-
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Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6470-18-4
Record name N-(7-Hydroxy-1-naphthalenyl)acetamide
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Record name 1-Acetamido-7-naphthol
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Record name 1-Acetylamino-7-naphthol
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Record name Acetamide, N-(7-hydroxy-1-naphthalenyl)-
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Record name Acetamide, N-(7-hydroxy-1-naphthalenyl)-
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Record name N-(7-hydroxy-1-naphthyl)acetamide
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Record name 1-ACETAMIDO-7-NAPHTHOL
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Synthesis routes and methods I

Procedure details

100 g (0.55 mol) of 8-aminonaphth-2-ol are poured into 125 ml (135.25 g or 1.325 mol) of acetic anhydride cooled in an ice bath, and the mixture is stirred under cold conditions for 1 h. The mixture obtained is poured into 375 ml of ice-water and stirred for several hours. The violet solid is collected by filtration, washed three times with 30 ml of diethyl ether and dried under reduced pressure. 108.8 g of a product melting point: 193°-195° C. are obtained which is used as it is in the following step.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
375 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 8-amino-2-naphthol (149.1 g, 0.937 mol) in methanol (1L) was added acetic anhydride (93 mL, 0.984 mol). The reaction was refluxed for 90 minutes and cooled to room temperature. The solvent was removed and the residue was filtered through a plug of silica with ethyl acetate. The solvent was removed to yield 175.8 g (93%) of the title compound as a dark purple solid. An analytical sample was further purified by reverse phase preparative HPLC to yield a pink solid: mp 161-162° C.; 1H NMR (DMSO-d6): δ 2.15 (3H, s), 7.09 (1H, dd, J=1.95 Hz, J=8.79 Hz), 7.20-7.26 (2H, m), 7.49 (1H, d, J=7.31 Hz), 7.63 (1H, d, J=8.11 Hz), 7.77 (1H, d, J=8.81 Hz), 9.76 (1H, s), 9.79 (1H, s); MS (ESI) m/z202 (M+H)+.
Quantity
149.1 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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